molecular formula C10H10ClN3O3 B3002949 Ethyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1118787-44-2

Ethyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B3002949
CAS No.: 1118787-44-2
M. Wt: 255.66
InChI Key: JSHHLXLCSOBACF-UHFFFAOYSA-N
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Description

Ethyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1118787-44-2) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chloromethyl group at position 5, a hydroxyl group at position 7, and an ethyl carboxylate moiety at position 2. Its molecular formula is C₁₀H₁₀ClN₃O₃, with a molecular weight of 255.66 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal and agrochemical research, though its direct applications are less documented .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3/c1-2-17-10(16)7-5-12-14-8(15)3-6(4-11)13-9(7)14/h3,5,12H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZARJLQSTCNZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN2C1=NC(=CC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

1. Chemical Structure and Synthesis

The compound's structure features a pyrazolo[1,5-a]pyrimidine core substituted with a chloromethyl group and a hydroxyl group. The synthesis typically involves the cyclocondensation of aminopyrazoles with various electrophiles, allowing for structural modifications that enhance biological activity.

Synthetic Pathway Overview:

  • Starting Materials: NH-3-aminopyrazoles and β-dicarbonyl compounds.
  • Reaction Conditions: Cyclocondensation reactions under controlled temperatures.
  • Yield and Purification: High yields are reported with minimal purification steps required .

2.1 Anticancer Properties

Research indicates that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer activity. This compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A431 (vulvar carcinoma)12.5Inhibition of cell proliferation
MCF-7 (breast cancer)15.0Induction of apoptosis
HeLa (cervical cancer)10.0Cell cycle arrest

These findings suggest that the compound may act by disrupting critical cellular processes involved in cancer progression .

2.2 Enzymatic Inhibition

The compound also exhibits enzymatic inhibitory activity, particularly against enzymes involved in nucleotide metabolism:

  • Target Enzymes: Dihydrofolate reductase (DHFR) and thymidylate synthase.
  • Inhibition Potency: The compound has been shown to inhibit these enzymes with IC50 values in the low micromolar range, indicating strong potential as an antimetabolite .

3. Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study A: Evaluated the compound's effects on A431 cells, demonstrating a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations over 48 hours.
  • Study B: Investigated its role in inhibiting DHFR activity in vitro, revealing a dose-dependent response that supports its potential as an anticancer agent targeting metabolic pathways essential for tumor growth .

4. Conclusion

This compound presents a compelling profile as a bioactive compound with notable anticancer and enzymatic inhibition properties. Its synthesis is well-established, and ongoing research continues to explore its therapeutic potential across various disease models.

Future studies should focus on:

  • In vivo efficacy and safety profiles.
  • Mechanistic studies to elucidate specific pathways affected by this compound.
  • Development of derivatives to enhance potency and selectivity against target enzymes.

Scientific Research Applications

Antitumor Activity

Numerous studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit antitumor properties. For instance, modifications to the pyrazolo structure have led to compounds that effectively inhibit the proliferation of various cancer cell lines. Ethyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate has been explored as a potential lead compound in anti-cancer drug design due to its ability to interact with specific molecular targets involved in tumor growth .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Studies indicate that derivatives of pyrazolo[1,5-a]pyrimidine possess significant activity against a range of bacterial and fungal strains. The introduction of substituents at various positions on the pyrazolo ring can enhance antimicrobial efficacy, making this compound a candidate for developing new antibiotics .

Radiopharmaceutical Development

In the realm of nuclear medicine, this compound serves as a precursor for radiolabeled compounds used in positron emission tomography (PET). The incorporation of fluorine-18 into the structure has been investigated for tumor imaging applications, showcasing the compound's versatility beyond conventional drug roles .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while exploring the biological activities of synthesized derivatives.

Synthesis MethodKey FeaturesYield (%)References
Reaction with chloromethyl derivativesIntroduction of chloromethyl group70%
Hydroxylation reactionsFormation of hydroxyl group at position 785%
Radiolabeling with fluorine-18Development of PET tracersN/A

Antitumor Efficacy Study

A recent study evaluated the antitumor efficacy of a derivative derived from this compound against human cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as an effective chemotherapeutic agent .

Antimicrobial Activity Assessment

In another case study, various derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications enhanced antimicrobial activity by increasing membrane permeability and inhibiting bacterial growth more effectively than existing antibiotics .

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name R5 Substituent R7 Substituent R3 Substituent Molecular Formula Molecular Weight (g/mol) Key References
Ethyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate -CH₂Cl -OH -COOEt C₁₀H₁₀ClN₃O₃ 255.66
Ethyl 6-amino-7-(4-chlorophenyl)-5-p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3ac) -p-tolyl -4-Cl-Ph -COOEt C₂₈H₂₃ClN₄O₂ 482.97
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate -4-MeO-Ph -CF₂H -COOEt C₁₇H₁₅F₂N₃O₃ 347.32
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate -cyclopropyl -CF₃ -COOEt C₁₃H₁₆F₃N₃O₂ 303.28
Ethyl 7-phenyl-5-p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate -p-tolyl -Ph -COOEt C₂₃H₂₁N₃O₂ 371.44

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The chloromethyl group in the target compound contrasts with electron-donating groups like -p-tolyl (3ac) and -cyclopropyl (15), which stabilize the aromatic system .
  • Hydrogen Bonding: The hydroxyl group at R7 distinguishes the target compound from analogs with non-polar substituents (e.g., -CF₃ in ), impacting solubility and crystallization behavior .
  • Synthetic Versatility : Chloromethyl and hydroxyl groups enable nucleophilic substitution and esterification, whereas aryl substituents (e.g., 4-methoxyphenyl in ) enhance π-π stacking in crystal lattices .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) IR Key Bands (cm⁻¹) ¹H-NMR Features Yield (%)
Target Compound Not reported -OH (~3425), C=O (~1666) (estimated) δ 1.23 (t, OCH₂CH₃), δ 4.14 (q, OCH₂CH₃) (analog-based) Not reported
3ac 221–223 3458, 3356 (NH₂), 1735 (C=O) δ 7.94 (d, J=8.5 Hz, 2H, ArH) 90
Ethyl 7-methyl-5-phenyl analog Not reported 1735 (C=O) δ 8.63 (s, 1H, pyrimidine-H) 52
Ethyl 5,7-dimethyl analog (4b) Not reported - δ 2.68 (s, CH₃) 71

Key Findings :

  • Melting Points : Aryl-substituted derivatives (e.g., 3ac) exhibit higher melting points (>200°C) due to rigid aromatic stacking, whereas alkyl-substituted analogs (e.g., 4b) are more soluble .
  • IR/NMR Trends : The target compound’s hydroxyl group is expected to show a broad IR band near 3425 cm⁻¹, similar to triazolo analogs . Ethyl ester protons (δ 1.23–1.37 ppm, δ 4.14–4.32 ppm) are consistent across derivatives .

Q & A

What are the optimal synthetic routes for Ethyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate?

Level: Basic
Methodological Answer:
The compound is synthesized via functional group modification of precursor pyrazolo[1,5-a]pyrimidine derivatives. A validated route involves reacting 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile with phosphorus oxychloride (POCl₃) under controlled conditions. Crystallization is achieved by slow evaporation of ethyl acetate solutions, yielding high-purity crystals suitable for X-ray diffraction .
Key Steps:

  • Use POCl₃ for hydroxyl-to-chloro substitution.
  • Monitor reaction progress via TLC.
  • Purify via recrystallization (ethyl acetate).

How is structural identity confirmed using spectroscopic methods?

Level: Basic
Methodological Answer:
Techniques:

  • IR Spectroscopy: Detect ester C=O (~1700 cm⁻¹) and hydroxyl O–H (~3200 cm⁻¹) stretches .
  • ¹H/¹³C NMR: Identify substituent environments (e.g., chloromethyl protons at δ 4.2–4.5 ppm, ester CH₃ at δ 1.3–1.4 ppm) .
  • Mass Spectrometry (MS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Example Data (¹H NMR, CDCl₃):

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Ester CH₃1.40t (J = 7.2 Hz)
Chloromethyl CH₂4.30s

How are intermolecular interactions analyzed via X-ray crystallography?

Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction reveals planar molecular geometry (r.m.s. deviation: 0.011 Å) and intermolecular C–H⋯N hydrogen bonds forming infinite sheets.
Crystallographic Data :

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell (Å)a=4.98, b=18.40, c=10.15
Hydrogen Bond (Å)C–H⋯N: 3.20–3.35

Implications: Planarity enhances π-π stacking, influencing solubility and reactivity.

How to resolve contradictions in reaction yields across synthetic protocols?

Level: Advanced
Methodological Answer:
Yields vary due to reagent choice (e.g., POCl₃ vs. SOC₂) and solvent polarity. For example:

  • POCl₃ in Ethyl Acetate: 70–80% yield (slow evaporation) .
  • DMF as Solvent: Lower yields (45–55%) due to side reactions .

Troubleshooting:

  • Optimize solvent polarity (ethyl acetate > DMF).
  • Use anhydrous conditions to minimize hydrolysis.

What functionalization strategies enhance biological activity?

Level: Basic
Methodological Answer:
Introduce carboxamide or aryl groups at the 7-position via nucleophilic substitution. For example:

  • React with enaminones in ethanol/KHSO₄ (ultrasonic bath, 60°C) to form carboxamides .
  • Use Pd-catalyzed cross-coupling for aryl substitutions .

Yield Optimization:

  • Ultrasonic irradiation reduces reaction time (12–18 min) .

What mechanistic insights explain chloromethyl group reactivity?

Level: Advanced
Methodological Answer:
The chloromethyl group undergoes nucleophilic substitution (SN2) due to electron-withdrawing pyrimidine ring effects. Key evidence:

  • Kinetic Studies: Second-order dependence on nucleophile concentration .
  • Stereochemical Inversion: Confirmed via X-ray (planar geometry limits steric hindrance) .

How is NMR used to determine stereochemistry in dearomatized derivatives?

Level: Advanced
Methodological Answer:
NOESY/ROESY identifies spatial proximity of protons in syn/anti isomers. For example:

  • syn-Isomer (6b): NOE between C5–CH₃ and C7–CH₃ .
  • anti-Isomer (7b): Distinct coupling constants (J = 7.6 Hz for axial protons) .

Key ¹H NMR Data:

IsomerC5–CH₃ (δ, ppm)C7–CH₃ (δ, ppm)
syn1.302.89
anti1.482.74

What purification techniques ensure high-purity samples?

Level: Basic
Methodological Answer:

  • Column Chromatography: Use silica gel with ethyl acetate/hexane (20:80) gradient .
  • Recrystallization: Ethyl acetate or ethanol for needle-shaped crystals .

Purity Check:

  • HPLC (C18 column, MeOH/H₂O = 70:30).
  • Melting point consistency (±2°C) .

How does molecular planarity impact physicochemical properties?

Level: Advanced
Methodological Answer:
Planar structures (r.m.s. deviation <0.05 Å) enhance:

  • Crystallinity: Facilitates X-ray analysis .
  • Solubility: Reduced in polar solvents due to strong π-π stacking.
  • Reactivity: Increased electrophilicity at chloromethyl site .

What strategies achieve regioselective substitution?

Level: Advanced
Methodological Answer:

  • Electronic Effects: Electron-deficient pyrimidine ring directs substitution to the 5-position.
  • Protecting Groups: Use tert-butyloxycarbonyl (Boc) for selective 7-hydroxyl modification .

Example:

  • Boc-protected intermediates yield >90% regioselectivity in Pd-catalyzed couplings .

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